N-(3-aminophenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-aminophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then reduced to the desired product using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-aminophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like iron powder or tin chloride in the presence of hydrochloric acid are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-aminophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
- N-(3-aminophenyl)benzamide
- N-(3-aminophenyl)-2-methylbenzenesulfonamide
- N-(3-aminophenyl)-4-chlorobenzenesulfonamide
Comparison: N-(3-aminophenyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to N-(3-aminophenyl)benzamide, the sulfonamide group in this compound provides additional sites for hydrogen bonding and potential interactions with biological targets. The presence of different substituents on the benzene ring in similar compounds can lead to variations in their physical and chemical properties, as well as their biological activities.
Properties
CAS No. |
6380-07-0 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(3-aminophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,14H2,1H3 |
InChI Key |
GRPZTGBYIGOEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N |
Origin of Product |
United States |
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